5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl
Overview
Description
5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is an organohalogen compound with the molecular formula C12H6Br2I2. This compound is characterized by the presence of two bromine and two iodine atoms attached to a biphenyl structure. It is a solid at room temperature and is often used in various chemical research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential bromination and iodination of biphenyl. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where biphenyl is treated with bromine and iodine under controlled conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving halogenated biphenyls and their biological effects.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include various biochemical and chemical processes depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl
- 5,5’-Dibromo-2,2’-bithiophene
- 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl
Uniqueness
5,5’-Dibromo-2,2’-diiodo-1,1’-biphenyl is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications where specific reactivity and interactions are required .
Properties
IUPAC Name |
4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSXZJWEBEYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732314 | |
Record name | 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873792-52-0 | |
Record name | 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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